molecular formula C16H21N3O3 B1420884 ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1-methyl-1H-indole-2-carboxylate CAS No. 1217885-75-0

ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1-methyl-1H-indole-2-carboxylate

Cat. No.: B1420884
CAS No.: 1217885-75-0
M. Wt: 303.36 g/mol
InChI Key: HPBSZXJEPZEIBV-UHFFFAOYSA-N
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Description

Indole derivatives are a significant class of heterocyclic compounds found in natural products and drugs . They play a crucial role in cell biology and have been the focus of many researchers in the study of pharmaceutical compounds . The presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Synthesis Analysis

Indole derivatives can be synthesized using various strategies. For example, the Fischer indole synthesis involves reacting an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .


Molecular Structure Analysis

The indole molecule has seven positions to accommodate different substitutions, allowing for the synthesis of new indole derivatives . Sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .


Chemical Reactions Analysis

The reaction of indole derivatives can proceed well, and the spectral data of the obtained compound can be consistent with those reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary. For example, some derivatives can be yellow crystals with specific melting points .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Transformation into Pyrimidine and Thiazole Derivatives

    This compound can be transformed into various pyrimidine and thiazole derivatives. For instance, it has been used in the synthesis of substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates (Zupančič, Svete, & Stanovnik, 2009). Similarly, it has been involved in the synthesis of 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates (Albreht, Uršič, Svete, & Stanovnik, 2009).

  • Use in the Preparation of Heterocyclic Systems

    This compound has been employed in the synthesis of various heterocyclic systems such as 4H-pyrido[1,2-a]pyrimidin-4-ones, which are important in medicinal chemistry (Selič, Grdadolnik, & Stanovnik, 1997).

  • Formation of Carbazole Derivatives

    It has been used in the synthesis of antitumor olivacine derivatives, a series of compounds known for their anticancer properties (Jasztold-Howorko et al., 1994).

  • Synthesis of Pyrazolecarboxylates

    The compound plays a role in the synthesis of pyrazolecarboxylates, which are key intermediates in the preparation of various pharmaceuticals (Hanzlowsky et al., 2003).

  • Formation of Spiro Compounds

    It has been involved in reactions leading to the formation of asymmetrical spiro compounds, showcasing its versatility in organic synthesis (Yavari, Adib, Jahani-Moghaddam, & Bijanzadeh, 2002).

  • Optimization in Medicinal Chemistry

    The compound has been used to improve allosteric parameters for cannabinoid receptor modulators, showing its application in the design of new pharmaceutical agents (Khurana et al., 2014).

Future Directions

The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . Researchers continue to investigate novel methods of synthesis and the potential therapeutic applications of these compounds .

Biochemical Analysis

Biochemical Properties

Ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1-methyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives are known to interact with enzymes like indoleamine 2,3-dioxygenase (IDO), which plays a role in tryptophan metabolism . The interaction of this compound with such enzymes can modulate biochemical pathways, potentially leading to therapeutic effects.

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells . The compound’s impact on cell signaling pathways, such as the PI3K/Akt pathway, can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes and receptors, modulating their activity. For instance, indole derivatives can act as enzyme inhibitors or activators, influencing biochemical pathways . The binding interactions of this compound with biomolecules can lead to changes in gene expression, contributing to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit time-dependent effects, with their activity diminishing over time due to degradation . Understanding the temporal effects of this compound is essential for optimizing its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, indole derivatives have been reported to show dose-dependent anticancer activity, with higher doses leading to increased cytotoxicity . Understanding the dosage effects is crucial for determining the optimal therapeutic dose and minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives can affect tryptophan metabolism by modulating the activity of enzymes like IDO . The compound’s involvement in metabolic pathways can have significant implications for its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, indole derivatives can be transported across cell membranes by specific transporters, influencing their intracellular concentration and activity . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, indole derivatives can localize to the nucleus, where they can influence gene expression . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

ethyl 3-(dimethylaminomethylideneamino)-5-methoxy-1-methylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-6-22-16(20)15-14(17-10-18(2)3)12-9-11(21-5)7-8-13(12)19(15)4/h7-10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBSZXJEPZEIBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1C)C=CC(=C2)OC)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901128292
Record name Ethyl 3-[[(dimethylamino)methylene]amino]-5-methoxy-1-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901128292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217885-75-0
Record name Ethyl 3-[[(dimethylamino)methylene]amino]-5-methoxy-1-methyl-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217885-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[[(dimethylamino)methylene]amino]-5-methoxy-1-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901128292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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